Product packaging for Descinolone(Cat. No.:CAS No. 595-52-8)

Descinolone

Cat. No.: B1207094
CAS No.: 595-52-8
M. Wt: 378.4 g/mol
InChI Key: DYCBAFABWCTLEN-PMVIMZBYSA-N
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Description

Predicting Novel Mechanisms of Action

The exploration of Descinolone's therapeutic potential is increasingly focused on uncovering and validating novel mechanisms of action. Current research is moving beyond established pathways to investigate less understood cellular interactions and molecular targets. Advanced computational approaches, such as deep learning-based methods for predicting drug-target interactions (DTIs), are being employed to identify potential new targets for this compound nih.gov. These methods analyze complex biological data, including gene expression patterns and molecular interactions, to generate hypotheses about how this compound might exert its effects at a deeper molecular level columbia.edu. By mapping these predicted interactions, researchers aim to understand how this compound might influence disease pathways that are not currently recognized as primary targets. This predictive modeling can also help identify off-target effects that could be repurposed for new therapeutic applications or managed more effectively. Furthermore, investigating the role of this compound in modulating signaling transduction pathways and kinase inhibitors represents a promising avenue for uncovering new mechanisms of action, particularly in complex diseases nih.gov.

Accelerating Analogue Design and Optimization

The design and optimization of this compound analogues are critical for enhancing its therapeutic profile, including potency, selectivity, and pharmacokinetic properties. Medicinal chemistry strategies are being refined to accelerate this process. Structure-activity relationship (SAR) studies are fundamental, involving systematic modifications of the this compound scaffold to understand how structural changes impact biological activity nih.govnih.gov. These studies guide the synthesis of new compounds by identifying key pharmacophores and functional groups responsible for target engagement. Modern approaches leverage computational tools, such as machine learning and artificial intelligence, to predict the outcomes of structural modifications and to design novel analogues more efficiently researchgate.netarxiv.orgnih.gov. Techniques like bioisosteric replacement, rigid analogue design, and alterations in molecular structure (e.g., chain branching) are employed to fine-tune the drug's interaction with its target and to improve its ADME (absorption, distribution, metabolism, and excretion) properties slideshare.net. The integration of these computational methods with experimental validation aims to streamline the discovery pipeline, enabling faster identification of optimized this compound derivatives with superior therapeutic benefits and reduced undesirable properties.

Exploring Non-Canonical Actions and Untapped Therapeutic Potential in Preclinical Contexts

Emerging research is actively exploring this compound's potential for non-canonical actions and its untapped therapeutic utility in preclinical settings. This involves investigating whether this compound exhibits biological activities or therapeutic effects beyond its initially characterized functions. Preclinical studies are designed to identify novel applications by testing this compound in a broader range of disease models. For instance, unexpected amelioration of symptoms in preclinical models of inflammation or other complex conditions could suggest new therapeutic avenues nih.gov. Researchers are also examining this compound's potential in areas such as autoimmune diseases or addiction pathways, where its molecular interactions might offer unique benefits google.comgoogle.com. The systematic exploration of this compound's effects in various preclinical contexts aims to uncover hidden therapeutic potential, potentially leading to its application in diseases or conditions not previously considered.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H27FO5 B1207094 Descinolone CAS No. 595-52-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8S,9R,10S,11S,13S,14S,16R,17S)-17-acetyl-9-fluoro-11,16,17-trihydroxy-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FO5/c1-11(23)21(27)16(25)9-15-14-5-4-12-8-13(24)6-7-18(12,2)20(14,22)17(26)10-19(15,21)3/h6-8,14-17,25-27H,4-5,9-10H2,1-3H3/t14-,15-,16+,17-,18-,19-,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYCBAFABWCTLEN-PMVIMZBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101024230
Record name Descinolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101024230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

595-52-8
Record name Descinolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=595-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Descinolone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000595528
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Descinolone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70646
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Descinolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101024230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESCINOLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FBV60529GN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q. How can researchers leverage contradictory data to refine this compound’s therapeutic index?

  • Methodological Answer : Perform sensitivity analyses to identify critical parameters (e.g., receptor binding vs. metabolic clearance). Use Bayesian statistics to integrate prior contradictory data into predictive models. Publish negative results to enhance transparency and guide future studies .

Data Analysis & Reporting

Q. What statistical methods are appropriate for analyzing high-throughput screening data for this compound derivatives?

  • Methodological Answer : Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to manage Type I errors. Use cluster analysis (e.g., hierarchical clustering) to group compounds by activity profiles. Validate hits with orthogonal assays and report effect sizes with 95% confidence intervals .

Q. How should researchers document and share negative or inconclusive results related to this compound?

  • Methodological Answer : Publish in open-access repositories (e.g., Zenodo) or journals specializing in negative results (e.g., Journal of Negative Results). Include raw data, experimental conditions, and analysis scripts to enable meta-research. Cite prior work to contextualize findings and avoid redundancy .

Q. Tables for Methodological Reference

Research Stage Key Tools/Methods Quality Control Criteria
Synthesis & PurificationHPLC, NMR, X-ray crystallography≥95% purity, spectral match to literature
In Vitro BioactivityReporter assays, enzymatic kineticsZ’ factor >0.5, CV <15%
Preclinical PK/PDLC-MS/MS, compartmental modelingAUC reproducibility ±10%, R² >0.9
Data AnalysisBayesian models, FDR correctionTransparent code sharing, sensitivity tests

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Descinolone
Reactant of Route 2
Descinolone

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